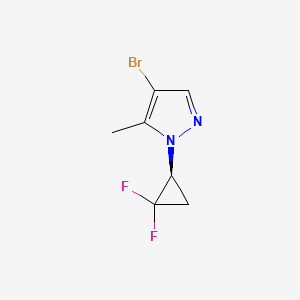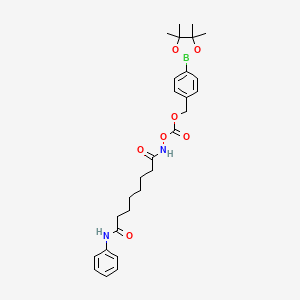
3-(Cyclobutanecarboxamido)-2,2,3-trimethylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclobutanecarboxamido)-2,2,3-trimethylbutanoic acid is an organic compound characterized by its unique structure, which includes a cyclobutane ring and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclobutanecarboxamido)-2,2,3-trimethylbutanoic acid typically involves the cycloaddition reactions of cyclobutanes. One common method is the [2+2] cycloaddition, which is photochemically allowed but thermally forbidden . This reaction involves the use of enones, which are more easily photoexcited than isolated olefins, to form the cyclobutane ring.
Industrial Production Methods: Industrial production of this compound may involve the decarboxylation of cyclobutanedicarboxylic acid . This method is advantageous due to its efficiency and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions: 3-(Cyclobutanecarboxamido)-2,2,3-trimethylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted amides or esters.
Scientific Research Applications
3-(Cyclobutanecarboxamido)-2,2,3-trimethylbutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of cyclobutylamine.
Medicine: Investigated for its potential anticancer properties, particularly in the inhibition of specific cancer cell lines
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(Cyclobutanecarboxamido)-2,2,3-trimethylbutanoic acid involves its interaction with specific molecular targets and pathways. For instance, in its anticancer applications, the compound may inhibit the activity of enzymes such as caspase-3/7 and β-tubulin polymerization, leading to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Cyclobutanecarboxylic acid: A precursor in the synthesis of 3-(Cyclobutanecarboxamido)-2,2,3-trimethylbutanoic acid.
Coumarin-3-carboxamide derivatives: Known for their anticancer properties and similar structural features.
Uniqueness: this compound is unique due to its specific combination of a cyclobutane ring and a carboxamide group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H21NO3 |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
3-(cyclobutanecarbonylamino)-2,2,3-trimethylbutanoic acid |
InChI |
InChI=1S/C12H21NO3/c1-11(2,10(15)16)12(3,4)13-9(14)8-6-5-7-8/h8H,5-7H2,1-4H3,(H,13,14)(H,15,16) |
InChI Key |
KKYFNKYLTQMAKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)O)C(C)(C)NC(=O)C1CCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![n-[1-(2-Benzofuranyl)ethyl]-n-methylsulfamide](/img/structure/B14897068.png)

![2-((Difluoromethyl)thio)-3-methylbenzo[d]thiazol-3-ium trifluoromethanesulfonate](/img/structure/B14897075.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-ethyl-N-(2-methylprop-2-en-1-yl)acetamide](/img/structure/B14897077.png)





![n-(3-(Benzo[d]thiazol-2-ylamino)propyl)methanesulfonamide](/img/structure/B14897128.png)
![1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione](/img/structure/B14897134.png)


